

# MAX8 Peptide Hydrogel: A Technical Guide to its Chemical Structure, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402

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## A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **MAX8** is a de novo designed, 20-amino acid peptide that undergoes spontaneous self-assembly into a nanofibrous hydrogel under physiological conditions.[1][2] Its unique shear-thinning and self-healing properties make it an ideal biomaterial for a range of applications, including three-dimensional (3D) cell culture, tissue engineering, and as a vehicle for the sustained delivery of therapeutics.[3][4][5] This technical guide provides an in-depth analysis of the chemical structure and properties of **MAX8**, detailed experimental protocols, and a visualization of its self-assembly mechanism.

## Chemical Structure and Properties

**MAX8** is a 20-residue peptide with the amino acid sequence (VK)<sub>4</sub>VDPPTKVE(VK)<sub>3</sub>V-NH<sub>2</sub>. [2][6] The sequence is designed to be amphiphilic, with alternating hydrophobic (Valine, V) and hydrophilic (Lysine, K; Glutamic Acid, E) residues. A key feature is the central VDPPT motif, which incorporates a D-proline residue to induce a stable type II'  $\beta$ -turn.[2] The C-terminus of the peptide is amidated.[2]

The self-assembly of **MAX8** is triggered by changes in the ionic strength of the surrounding medium.[1][3] In low ionic strength solutions, the positively charged lysine residues cause electrostatic repulsion, keeping the peptide in a soluble, random coil conformation.[3] The introduction of physiological salt concentrations, such as those found in cell culture media (e.g.,

DMEM), screens these charges, allowing the peptide to fold into a  $\beta$ -hairpin structure.[1][3] These  $\beta$ -hairpins then self-assemble through intermolecular hydrogen bonding and hydrophobic interactions to form nanofibrils approximately 3 nm in width.[1][7] Entanglement and branching of these fibrils lead to the formation of a rigid, water-swollen hydrogel network.[6][7]

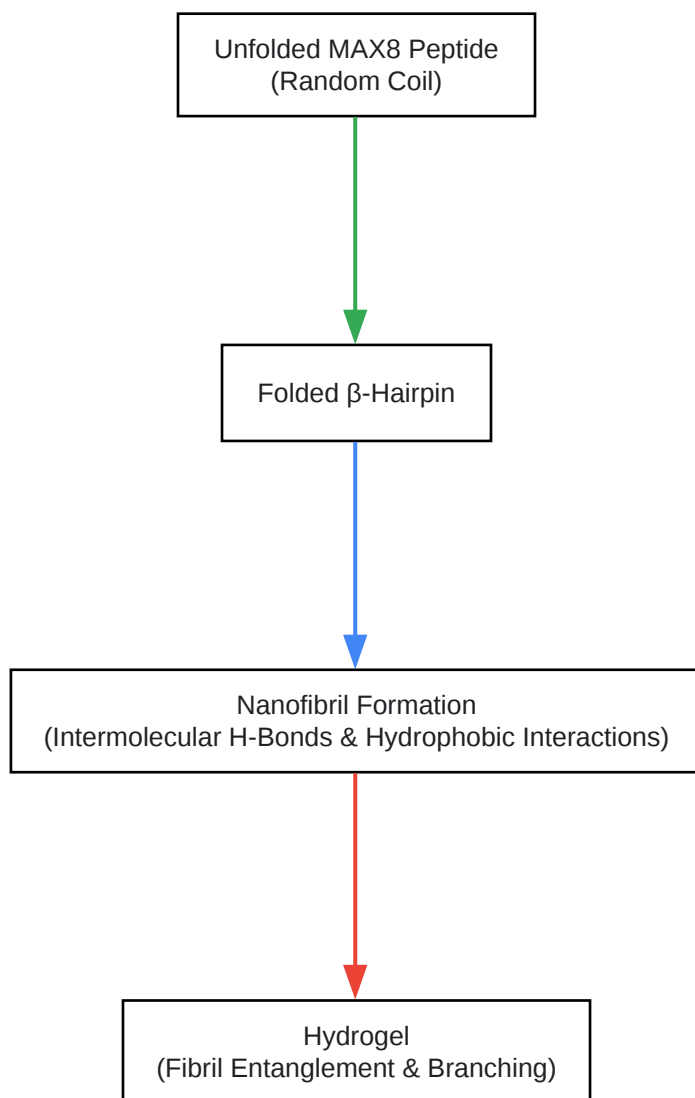
A critical property of the **MAX8** hydrogel is its shear-thinning and self-healing behavior.[1][8] When a shear force is applied, such as during injection through a syringe, the physical cross-links within the hydrogel network are disrupted, causing it to flow like a liquid.[1] Upon removal of the shear stress, the network rapidly reforms, and the gel regains its solid-like properties.[1] This allows for the minimally invasive delivery of the hydrogel and any encapsulated cargo, such as cells or drugs.[1][3]

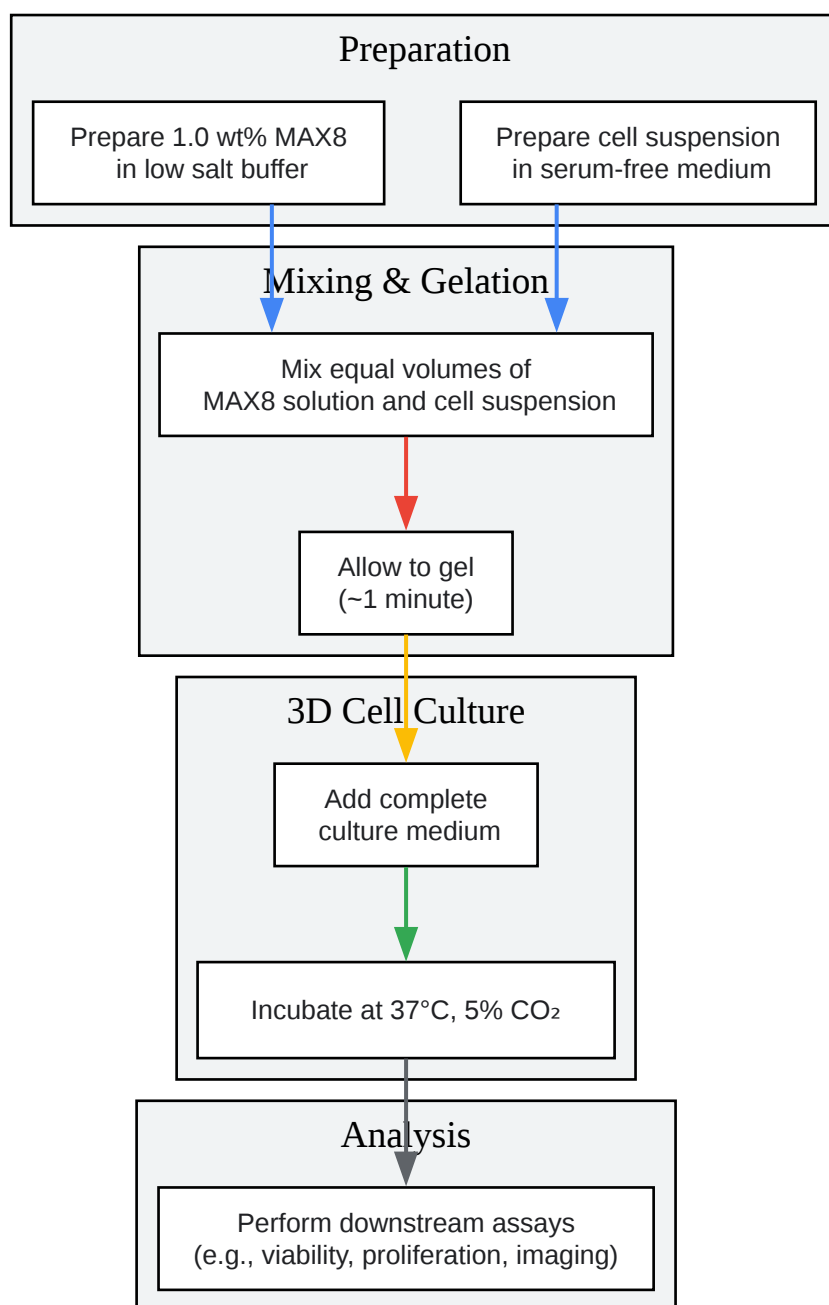
## Quantitative Physicochemical and Mechanical Properties

Property	Value	Conditions	Reference
Molecular Formula	C <sub>109</sub> H <sub>200</sub> N <sub>30</sub> O <sub>25</sub>	Calculated	
Molecular Weight	2231.0 g/mol	Calculated	
Amino Acid Sequence	VKVKVKVKVDPPTKV EVKVKV-NH <sub>2</sub>	[2]	
Net Charge (pH 7.4)	+7	[8]	
Hydrogelation Time	< 1 minute	0.5 wt% MAX8 in DMEM	[1]
Storage Modulus (G')	> 100 Pa	0.5 wt% MAX8 in DMEM, within 40 sec	[1]
Fibril Width	~3 nm	0.5 wt% MAX8 in DMEM	[1]

## Mechanism of Self-Assembly

The self-assembly of the **MAX8** peptide into a hydrogel is a hierarchical process initiated by environmental cues. The following diagram illustrates the key steps in this pathway.





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Address: 3281 E Guasti Rd

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